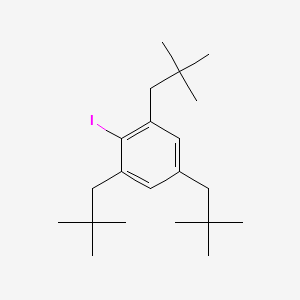
1,3,5-Trineopentyl-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trineopentyl-2-iodobenzene is an organic compound with the chemical formula C21H35I. It is a derivative of iodobenzene, where three neopentyl groups are attached to the benzene ring at the 1, 3, and 5 positions, and an iodine atom is attached at the 2 position. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trineopentyl-2-iodobenzene typically involves the iodination of a pre-synthesized 1,3,5-trineopentylbenzene. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to ensure selective iodination at the 2 position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trineopentyl-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups at specific positions on the benzene ring.
Reduction Reactions: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,3,5-trineopentylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1,3,5-trineopentyl-2-hydroxybenzene, while oxidation with potassium permanganate can produce 1,3,5-trineopentyl-2-benzoic acid .
Applications De Recherche Scientifique
1,3,5-Trineopentyl-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of iodine-containing compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or diagnostic agents, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Trineopentyl-2-iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the neopentyl groups. The iodine atom can act as a leaving group in substitution reactions, while the neopentyl groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom attached to the benzene ring.
1,3,5-Trineopentylbenzene: Lacks the iodine atom but has the same neopentyl groups attached to the benzene ring.
2-Iodo-1,3,5-trimethylbenzene: Similar structure but with methyl groups instead of neopentyl groups.
Uniqueness
1,3,5-Trineopentyl-2-iodobenzene is unique due to the presence of both the iodine atom and the bulky neopentyl groups. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
25347-04-0 |
|---|---|
Formule moléculaire |
C21H35I |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
1,3,5-tris(2,2-dimethylpropyl)-2-iodobenzene |
InChI |
InChI=1S/C21H35I/c1-19(2,3)12-15-10-16(13-20(4,5)6)18(22)17(11-15)14-21(7,8)9/h10-11H,12-14H2,1-9H3 |
Clé InChI |
QNJSSTJXIKNVHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1=CC(=C(C(=C1)CC(C)(C)C)I)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
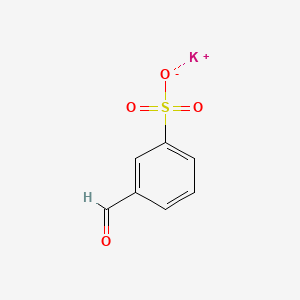


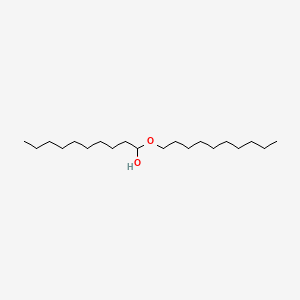


![(3R)-3-[(Aziridin-1-yl)methyl]-6-methylidenepiperazine-2,5-dione](/img/structure/B13802369.png)
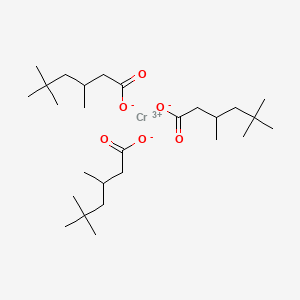
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13802374.png)
![6-[(1E,3E,5E)-6-[(1R,2R,3R,5R,7R,8R)-7-Ethyl-2,8-dihydroxy-1,8-dimethy L-4,6-dioxabicyclo[3.3.0]oct-3-YL]hexa-1,3,5-trienyl]-4-methoxy-5-meth YL-pyran-2-one](/img/structure/B13802375.png)
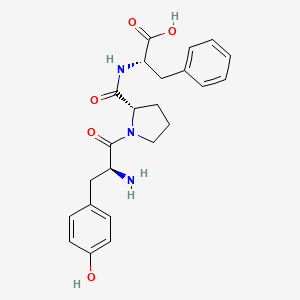
![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)

